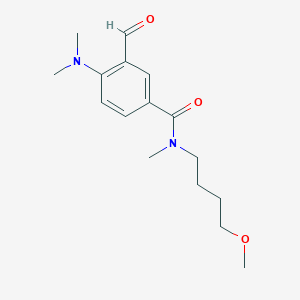
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide is a chemical compound commonly known as DMFNB. It is a synthetic compound that has been widely used in scientific research for its unique properties. DMFNB belongs to the class of benzamides and is a derivative of N-alkylated benzamides.
科学的研究の応用
DMFNB has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. DMFNB has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, DMFNB has been used in the study of enzyme kinetics and the analysis of protein-ligand interactions.
作用機序
DMFNB exerts its biological effects by binding to specific proteins in cells. It has been shown to bind to the active site of enzymes, inhibiting their activity. DMFNB has also been shown to bind to proteins involved in signal transduction pathways, affecting their function. The exact mechanism of action of DMFNB is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
DMFNB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in their bioavailability. DMFNB has also been shown to affect the function of proteins involved in cell signaling pathways, leading to changes in cellular processes such as cell proliferation and apoptosis. Additionally, DMFNB has been shown to have antioxidant properties, protecting cells from oxidative stress.
実験室実験の利点と制限
DMFNB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMFNB has also been shown to have low toxicity, making it safe for use in cell culture and animal experiments. However, DMFNB has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, DMFNB can bind to proteins nonspecifically, leading to potential false-positive results.
将来の方向性
There are several future directions for the use of DMFNB in scientific research. One area of future research is the development of new drugs based on the structure of DMFNB. DMFNB has been shown to have potential therapeutic effects for the treatment of various diseases, and further research is needed to explore its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of DMFNB and its effects on cellular processes. Finally, new methods for the synthesis of DMFNB and its derivatives could lead to the development of more potent compounds for use in scientific research.
合成法
DMFNB can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-methoxybutylamine with 3-chloro-4-dimethylaminobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with N-methylmorpholine to produce DMFNB. The synthesis process is complex and requires expertise in synthetic chemistry.
特性
IUPAC Name |
4-(dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(2)15-8-7-13(11-14(15)12-19)16(20)18(3)9-5-6-10-21-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVPPNNCGMRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)CCCCOC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

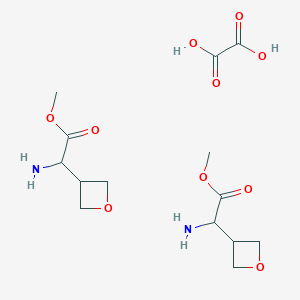
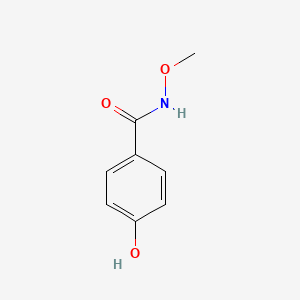
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)
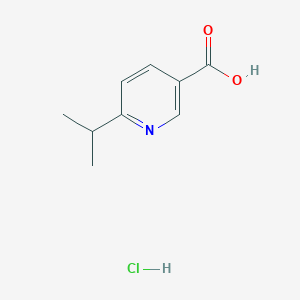
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/no-structure.png)
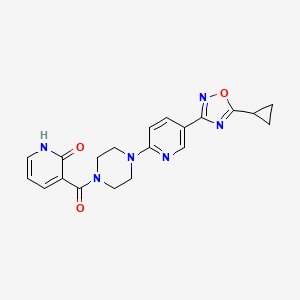

![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7-fluoroquinazoline](/img/structure/B2810277.png)
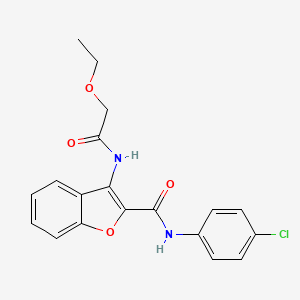
![2-Azido-1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propane](/img/structure/B2810279.png)